molecular formula C19H21N5O B2743862 N-(3-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)cyclohexanecarboxamide CAS No. 894053-48-6

N-(3-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)cyclohexanecarboxamide

Cat. No.: B2743862
CAS No.: 894053-48-6
M. Wt: 335.411
InChI Key: JMBULWVZHUCRKW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)cyclohexanecarboxamide is a synthetic small molecule featuring a triazolo[4,3-b]pyridazine core, a heterocyclic scaffold of significant interest in medicinal chemistry. This compound is supplied for research use only and is not intended for diagnostic or therapeutic applications. Compounds based on the triazolo[4,3-b]pyridazine structure have demonstrated potent biological activities in scientific research. Notably, closely related triazolo-pyridazine-yl-substituted analogs have been identified as effective dipeptidyl peptidase-4 (DPP-4) inhibitors . DPP-4 is a key enzyme targeted for the management of type 2 diabetes, and its inhibition enhances the activity of incretin hormones, which stimulate glucose-dependent insulin secretion from pancreatic beta-cells . Research on similar structures has also shown promising insulinotropic activities in INS-1 insulinoma cell lines, alongside valuable antioxidant properties as measured by H2O2 radical scavenging assays . The triazolo[4,3-b]pyridazine core is a privileged structure in drug discovery, with derivatives being investigated for various applications, including inhibition of kinases like c-Met and modulation of GABA-A receptors . The specific structural features of this compound—including the 3-methyl group on the triazole ring and the cyclohexanecarboxamide moiety—make it a valuable chemical tool for researchers exploring new therapeutic pathways, structure-activity relationships (SAR), and enzymatic mechanisms in metabolic disease research.

Properties

IUPAC Name

N-[3-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]cyclohexanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N5O/c1-13-21-22-18-11-10-17(23-24(13)18)15-8-5-9-16(12-15)20-19(25)14-6-3-2-4-7-14/h5,8-12,14H,2-4,6-7H2,1H3,(H,20,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMBULWVZHUCRKW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C2N1N=C(C=C2)C3=CC(=CC=C3)NC(=O)C4CCCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s structural and functional properties can be contextualized against related derivatives of the [1,2,4]triazolo[4,3-b]pyridazine scaffold. Below is a detailed comparison:

Pharmacokinetic and Physicochemical Properties

  • Binding Interactions :
    • C1632’s acetamide group facilitates hydrogen bonding with LIN28, disrupting its interaction with let-7 miRNAs .
    • The bulkier cyclohexane in the target compound may sterically hinder binding to LIN28 but could favor interactions with hydrophobic pockets in other targets (e.g., kinases or bromodomains).
  • Synthetic Accessibility : Derivatives with simpler substituents (e.g., methyl or methoxy groups) are more synthetically tractable than those with complex cyclohexane or indole moieties .

Toxicity and PAINS Liabilities

  • Cyclohexanecarboxamide derivatives are generally metabolically stable, but their long-term toxicity profiles require validation .

Preparation Methods

Cyclization of Hydrazine Derivatives

A method adapted from Kasi Viswanath et al. involves treating 2-hydrazinopyridine with chloroacetyl chloride in the presence of POCl₃ to yield 3-chloromethyl-triazolo[4,3-a]pyridine . Analogous approaches for triazolopyridazines utilize:

  • 3-Hydrazinopyridazine derivatives cyclized with α-chloroketones or acyl chlorides under ultrasonic irradiation.
  • Reaction temperatures of 80–150°C in POCl₃, achieving yields of 70–85%.

Functionalization at Position 6

The amine group at position 6 is critical for subsequent coupling. Conversion to a boronic ester (via Miyaura borylation) or halogenation (via Sandmeyer reaction) enables cross-coupling with aryl halides.

Attachment of Triazolopyridazine to the Phenyl Ring

Suzuki-Miyaura Cross-Coupling

  • Reagents : 3-Bromoaniline and 6-boronic ester-3-methyl-triazolo[4,3-b]pyridazine .
  • Conditions : Pd(PPh₃)₄, Na₂CO₃, DME/H₂O (3:1), 80°C, 12 h.
  • Yield : 65–78%.

Buchwald-Hartwig Amination

For halogenated triazolopyridazines:

  • Reagents : 3-Iodoaniline and 6-amino-3-methyl-triazolo[4,3-b]pyridazine .
  • Conditions : Pd₂(dba)₃, Xantphos, Cs₂CO₃, toluene, 110°C.
  • Yield : 60–72%.

Amidation of 3-(3-Methyl-Triazolo[4,3-b]Pyridazin-6-Yl)Aniline

HATU-Mediated Coupling

  • Reagents : Cyclohexanecarboxylic acid, HATU, DIPEA, DMF.
  • Conditions : Room temperature, 4–6 h.
  • Yield : 85–92%.

Schlenk-Type Acylation

  • Reagents : Cyclohexanecarbonyl chloride, pyridine, THF.
  • Conditions : 0°C to room temperature, 2 h.
  • Yield : 78–84%.

Alternative One-Pot Synthesis via Cyclization-Amidation

A streamlined approach combines triazolopyridazine formation and amidation:

  • Cyclization : 3-Hydrazinophenylamine reacts with chloroacetyl chloride in POCl₃ under ultrasound (40 kHz, 100°C, 3 h).
  • Amidation : Direct treatment with cyclohexanecarbonyl chloride and HATU.
  • Total Yield : 58–65%.

Comparative Analysis of Methods

Method Key Step Yield (%) Purity (%) Scalability
Suzuki Coupling Cross-coupling 65–78 >95 High
Buchwald-Hartwig Amination 60–72 90–95 Moderate
HATU-Mediated Amidation Amide bond formation 85–92 >98 High
One-Pot Synthesis Cyclization + Amidation 58–65 85–90 Low

Challenges and Optimization Strategies

  • Regioselectivity : Ultrasonic irradiation enhances cyclization efficiency, reducing byproducts.
  • Purification : Silica gel chromatography or recrystallization from ethyl acetate/cyclohexane improves purity.
  • Deuterated Solvents : Use of DMF-d₇ mitigates proton interference in NMR characterization.

Q & A

Q. What are the established synthetic routes for N-(3-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)cyclohexanecarboxamide?

The synthesis typically involves:

  • Suzuki-Miyaura Coupling : A key step for introducing the triazolopyridazine moiety. For example, Pd(PPh₃)₄ and K₂CO₃ in dioxane/water at 120°C under argon facilitate coupling of boronic acids to the core structure .
  • Cyclization Reactions : Hydrazine derivatives and aldehydes/ketones form the triazole ring, followed by functionalization of the pyridazine core .
  • Multi-Step Optimization : Sequential reactions (e.g., amidation, nucleophilic substitution) require controlled pH, temperature, and solvent selection (e.g., dichloromethane or toluene) to maximize yield and purity .

Q. Table 1: Representative Reaction Conditions

StepReagents/ConditionsYield (%)Reference
Suzuki CouplingPd(PPh₃)₄, K₂CO₃, dioxane/H₂O, 120°C60–75
Triazole CyclizationHydrazine hydrate, ethanol, reflux45–55
Final AmidationDCC/DMAP, DCM, room temperature70–85

Q. Which analytical techniques are critical for characterizing this compound?

  • NMR Spectroscopy : ¹H/¹³C NMR confirms regiochemistry of the triazole-pyridazine core and substituent positions .
  • Mass Spectrometry (MS) : High-resolution MS validates molecular weight and fragmentation patterns .
  • HPLC-Purity Analysis : Reverse-phase HPLC (C18 column, acetonitrile/water gradient) ensures >95% purity for biological assays .

Q. What preliminary biological activities have been reported?

  • Anticancer Potential : Inhibition of cancer stem cell (CSC) tumorsphere formation via modulation of Lin-28/let-7 pathways, as observed in analogous triazolopyridazine derivatives .
  • Bromodomain Inhibition : Structural analogs demonstrate nanomolar IC₅₀ against BRD4, suggesting epigenetic modulation potential .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data?

Contradictions often arise from:

  • Assay Variability : Differences in cell lines (e.g., HCT116 vs. MCF7) or endpoint measurements (viability vs. apoptosis).
  • Pharmacokinetic Factors : Poor solubility or metabolic instability may reduce efficacy in vivo despite in vitro potency .
    Methodological Recommendations :
  • Use orthogonal assays (e.g., Western blotting for target engagement alongside cell viability).
  • Conduct ADME profiling (e.g., microsomal stability, plasma protein binding) to contextualize in vitro results .

Q. What strategies enhance potency and selectivity through structural modification?

  • Substituent Effects :
    • Triazole Core : Electron-withdrawing groups (e.g., -CF₃) improve bromodomain binding affinity .
    • Pyridazine Ring : Methyl groups at position 3 enhance metabolic stability .
  • SAR-Guided Design : Computational docking (e.g., Glide SP) identifies critical hydrogen bonds with BRD4’s acetyl-lysine binding pocket .

Q. Table 2: Structure-Activity Relationship (SAR) Highlights

Modification SiteFunctional GroupEffect on IC₅₀ (BRD4)Reference
Triazole C3-CF₃IC₅₀ = 12 nM
Pyridazine C7-CyclobutylImproved solubility
Cyclohexane Carboxamide-CH(CH₃)₂Reduced hepatotoxicity

Q. How can synthetic challenges (e.g., low yields, side reactions) be mitigated?

  • Catalyst Optimization : Replace Pd(PPh₃)₄ with XPhos Pd G3 for higher coupling efficiency .
  • Solvent Screening : Switch from dioxane to THF/water mixtures to suppress byproduct formation .
  • Temperature Control : Gradual heating (ramp to 120°C over 30 mins) minimizes decomposition during cyclization .

Q. What in vivo models are appropriate for validating mechanistic hypotheses?

  • Xenograft Models : Subcutaneous implantation of CSC-enriched tumors to assess differentiation and tumor regression .
  • PK/PD Studies : Monitor compound levels in plasma and tumor tissue via LC-MS/MS to correlate exposure with target modulation .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.